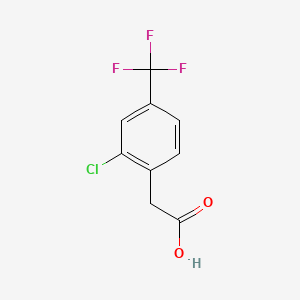

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- Formation of Intermediate : Dimethylformamide (DMF), imidazole, caustic soda flakes, and polyethylene glycol (PEG600) are mixed and heated. Then, a DMF solution of 2-chloro-1-(2,4’-dichlorophenyl)-ethanol is added. The mixture undergoes a reaction to yield the crude product . Purification : The crude product is purified by recrystallization with methylbenzene to obtain the final dry product .

Molecular Structure Analysis

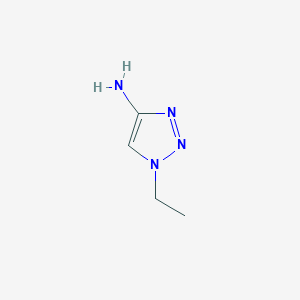

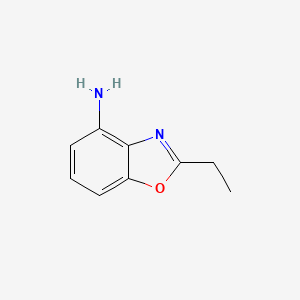

The molecular structure of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone consists of a trifluoroethyl group attached to a dichlorophenyl ring. The imidazole moiety is also present in the structure .

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone can participate in various chemical reactions, including nucleophilic substitutions, condensations, and reductions. Its reactivity is influenced by the electron-withdrawing properties of the fluorine atoms and the phenyl ring .

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Properties

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone has been studied for its antibacterial and antifungal properties. Compounds derived from this substance have demonstrated significant activity against various bacteria such as Escherichia coli and Staphylococcus aureus, as well as the fungus Candida albicans (K. Sujatha, Shilpa, & R. Gani, 2019).

Alzheimer’s Disease Treatment Research

In Alzheimer's disease research, a derivative of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone, specifically 1-(3-Trimethylsilylphenyl)-2,2,2-trifluoroethanone, was investigated as a cholinesterase inhibitor. This derivative, known as Zifrosilone, was explored through process research, focusing on its synthesis for potential therapeutic applications (R. A. Wolf, 2008).

Polymer Synthesis

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone plays a role in the synthesis of high-temperature polymers. These polymers, derived from fluorinated compounds such as 1, 1, - bis(p-carboxyphenyl)-2, 2, 2-trifluoroethanol, show high thermal stability and potential applications in high-performance materials (H. G. Boston et al., 1997).

Photochemical Studies

The compound has also been involved in photochemistry studies. For example, research into the photochemistry of chlorophenols, including 2,4-dichlorophenol, explored the formation of various photoproducts. This research contributes to a deeper understanding of the reactivity of chlorophenols under light exposure (Nobuyuki Akai et al., 2001).

Synthesis of Anti-HIV Drug Intermediates

It has been used in the synthesis of intermediates for anti-HIV drugs, like Efavirenz. Catalytic, enantioselective syntheses of these intermediates demonstrate the potential of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone in pharmaceutical applications (Yu Zheng, Lilu Zhang, & E. Meggers, 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBRURHQKRNOCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541328 |

Source

|

| Record name | 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone | |

CAS RN |

92736-81-7 |

Source

|

| Record name | 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

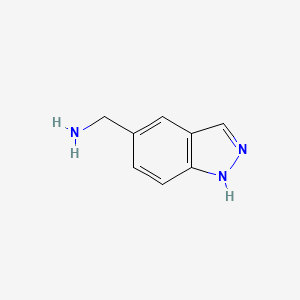

![2-Chloro-5-iodo-1H-benzo[d]imidazole](/img/structure/B1315344.png)

![(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B1315361.png)